molecular formula C18H13NO B14486456 1-(6-Aminopyren-1-YL)ethan-1-one CAS No. 65838-91-7

1-(6-Aminopyren-1-YL)ethan-1-one

Cat. No.: B14486456
CAS No.: 65838-91-7
M. Wt: 259.3 g/mol
InChI Key: YDIWMXNUOFSHSN-UHFFFAOYSA-N
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Description

1-(6-Aminopyren-1-YL)ethan-1-one is an organic compound with the molecular formula C18H13NO It contains a pyrene moiety, which is a polycyclic aromatic hydrocarbon, and an ethanone group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(6-Aminopyren-1-YL)ethan-1-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of pyrene with acyl chlorides in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure cost-effectiveness and scalability. This includes the use of continuous flow reactors and advanced purification techniques to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: 1-(6-Aminopyren-1-YL)ethan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(6-Aminopyren-1-YL)ethan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(6-Aminopyren-1-YL)ethan-1-one involves its interaction with various molecular targets. The compound’s aromatic structure allows it to intercalate with DNA, potentially affecting gene expression and cellular processes. Additionally, its ability to undergo redox reactions makes it a useful tool in studying oxidative stress and related pathways .

Comparison with Similar Compounds

Uniqueness: 1-(6-Aminopyren-1-YL)ethan-1-one is unique due to the presence of both an amino group and a ketone group on the pyrene moiety. This dual functionality allows for a wide range of chemical modifications and applications, making it a versatile compound in various fields of research .

Properties

CAS No.

65838-91-7

Molecular Formula

C18H13NO

Molecular Weight

259.3 g/mol

IUPAC Name

1-(6-aminopyren-1-yl)ethanone

InChI

InChI=1S/C18H13NO/c1-10(20)13-6-2-11-4-8-15-16(19)9-5-12-3-7-14(13)17(11)18(12)15/h2-9H,19H2,1H3

InChI Key

YDIWMXNUOFSHSN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C2C=CC3=C4C2=C(C=CC4=C(C=C3)N)C=C1

Origin of Product

United States

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